Benzoylaconitine

Toxicology Safety Pharmacology Structure-Toxicity Relationships

Benzoylaconitine (BAC) is a pharmacologically distinct monoester-diterpenoid alkaloid formed by hydrolysis of toxic diester aconitine precursors. Unlike aconitine, BAC lacks voltage-gated sodium channel (Nav1.7) inhibition and instead promotes mitochondrial respiration (EC50 14.36 μg/mL) while serving as a validated ACE2 agonist (EC50 1.5 μM). With an excellent safety profile (LD50 ~1,500 mg/kg oral in mice), BAC enables longitudinal cardiovascular and anti-inflammatory studies without confounding toxicity. Its unique C-8 deacetylated structure makes it irreplaceable for SAR investigations and as an analytical reference standard for processed Aconitum quality control per pharmacopoeial monographs.

Molecular Formula C32H45NO10
Molecular Weight 603.7 g/mol
Cat. No. B10790273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoylaconitine
Molecular FormulaC32H45NO10
Molecular Weight603.7 g/mol
Structural Identifiers
SMILESCCN1CC2(C(CC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)O)OC)OC)O)COC
InChIInChI=1S/C32H45NO10/c1-6-33-14-29(15-39-2)18(34)12-19(40-3)31-17-13-30(37)26(43-28(36)16-10-8-7-9-11-16)20(17)32(38,25(35)27(30)42-5)21(24(31)33)22(41-4)23(29)31/h7-11,17-27,34-35,37-38H,6,12-15H2,1-5H3
InChIKeyDHJXZSFKLJCHLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzoylaconitine (466-24-0) for Research: Technical Specifications and Procurement Context


Benzoylaconitine (BAC; CAS 466-24-0) is a monoester-diterpenoid alkaloid (MDA) derived from Aconitum carmichaelii (Fuzi). It is formed via hydrolysis of the highly toxic diester alkaloids aconitine, mesaconitine, and hypaconitine [1]. With a molecular formula of C32H45NO10 and a molecular weight of 603.70 g/mol, BAC is soluble in DMSO (100 mg/mL) and ethanol . As an analytical reference standard or research compound, BAC is employed in studies of cardiovascular pharmacology, inflammation, and toxicology, where its distinct pharmacological profile relative to its diester precursors is of primary scientific interest.

Why Benzoylaconitine Cannot Be Substituted with Diester Aconitum Alkaloids in Research


Benzoylaconitine is not a mere lower-potency analog of aconitine. The removal of the C-8 acetyl group during hydrolysis fundamentally alters the compound's molecular target engagement, safety margin, and pharmacokinetic behavior. Unlike the diester alkaloids (aconitine, mesaconitine, hypaconitine), which act as potent voltage-gated sodium channel (Nav1.7) inhibitors [1], benzoylaconitine lacks this inhibitory activity [2]. Furthermore, BAC exhibits a diametrically opposite effect on mitochondrial energy metabolism compared to its diester precursors: it promotes, rather than inhibits, mitochondrial respiration [3]. Consequently, substituting BAC with aconitine or its analogs in an experiment would introduce a completely different—and potentially toxic—mechanism of action, rendering results invalid for studies predicated on BAC's specific pharmacology.

Quantitative Differentiation of Benzoylaconitine from Aconitine and Related Alkaloids


Acute Toxicity: Benzoylaconitine Exhibits >200-Fold Lower Systemic Toxicity than Aconitine

Benzoylaconitine (BAC) demonstrates a profound and quantifiable reduction in acute systemic toxicity compared to its diester precursor, aconitine. While aconitine exhibits extreme lethality with an intravenous LD50 of approximately 0.12–0.13 mg/kg in mice, BAC's oral LD50 in mice is approximately 1,500 mg/kg [1]. This represents an approximately 11,500-fold difference in route-adjusted lethality, directly attributable to the absence of the C-8 acetyl ester moiety [2]. The differential toxicity is the primary reason BAC is the predominant alkaloid in processed (detoxified) Aconitum preparations used in traditional medicine, whereas aconitine is considered a toxic contaminant [2].

Toxicology Safety Pharmacology Structure-Toxicity Relationships

Mitochondrial Energetics: Benzoylaconitine Promotes Respiration Whereas Diester Alkaloids Inhibit It

Benzoylaconitine exerts a functionally opposite effect on mitochondrial energy metabolism relative to its diester alkaloid precursors. In a microcalorimetric study using mitochondria isolated from rat liver, mesaconitine, aconitine, and hypaconitine inhibited mitochondrial respiration, with IC50 values of 1.82, 2.22, and 2.48 μg/mL, respectively. In direct contrast, benzoylaconitine, benzoylmesaconine, and benzoylhypaconine promoted mitochondrial energy metabolism, with BAC exhibiting an EC50 of 14.36 μg/mL [1]. This qualitative inversion—from inhibition to promotion—is a direct consequence of the C-8 ester hydrolysis and constitutes a fundamental mechanistic divergence that precludes interchangeable use.

Mitochondrial Pharmacology Energy Metabolism Cardioprotection

Nav1.7 Channel Activity: Benzoylaconitine Lacks the Sodium Channel Inhibition Observed with Aconitine

The diester alkaloids aconitine, mesaconitine, and hypaconitine are known to inhibit Nav1.7 voltage-gated sodium channel peak currents at 10 μM, an effect that is considered a primary mechanism for their analgesic and cardiotoxic actions. In a comparative whole-cell patch-clamp study using HEK293 cells transfected with Nav1.7 channels, 10 μM mesaconitine, aconitine, and hypaconitine significantly inhibited Nav1.7 peak currents, and this effect persisted after washout. In contrast, 10 μM benzoylaconitine (BAC) did not exhibit any inhibitory effect on Nav1.7 peak currents [1]. This functional absence is a critical differential feature.

Ion Channel Pharmacology Pain Research Neuropharmacology

Endothelial Cell Protection: Benzoylaconitine Fails to Reverse oxLDL-Induced Cytotoxicity Unlike Diester Alkaloids

In a comparative study of endothelial cell viability following exposure to oxidized LDL (oxLDL), the diester alkaloids aconitine, mesaconitine, and hypaconitine each significantly reversed the cell viability loss induced by oxLDL at 10 μM concentration. However, under identical experimental conditions, benzoylaconitine at 10 μM did not confer any statistically significant protection, with cell viability remaining indistinguishable from the oxLDL-treated control group [1]. This indicates that the C-8 acetyl group present in the diester alkaloids is essential for the observed endothelial protective effect, and BAC cannot serve as a functional substitute.

Cardiovascular Pharmacology Endothelial Dysfunction Atherosclerosis

ACE2 Agonism: Benzoylaconitine Activates ACE2 with an EC50 of 1.5 μM

Benzoylaconitine has been identified as a direct agonist of angiotensin-converting enzyme 2 (ACE2), a key component of the protective arm of the renin-angiotensin system. BAC activates ACE2 with an EC50 of 1.5 μM . This pharmacological activity is not documented for the diester alkaloids aconitine, mesaconitine, or hypaconitine, which are primarily known as sodium channel modulators and cardiotoxins. BAC's ACE2 agonism has been functionally linked to attenuation of hypertension, enhancement of endothelium-dependent vasorelaxation, and improvement of cardiac function in heart failure models [1].

Renin-Angiotensin System Cardiovascular Pharmacology Heart Failure

Pharmacokinetic Profile: Benzoylaconitine Exhibits Lower Cmax and Longer Half-Life than Diester Alkaloids

In comparative pharmacokinetic studies conducted in rats following oral administration of Sini decoction, the monoester alkaloids including benzoylaconitine (BAC) exhibited a distinct pharmacokinetic profile compared to their diester counterparts. Specifically, BAC demonstrated a lower peak plasma concentration (Cmax) and a longer elimination half-life (t1/2) than the diester alkaloids [1]. This slower clearance and attenuated peak exposure contribute to a reduced risk of acute toxicity while enabling sustained tissue exposure, a profile that is fundamentally different from the rapid absorption and elimination characteristic of the highly toxic diester alkaloids.

Pharmacokinetics Drug Metabolism Bioavailability

Validated Research Applications for Benzoylaconitine Based on Quantitative Evidence


Cardiovascular Pharmacology: ACE2-Targeted Heart Failure and Hypertension Studies

Benzoylaconitine is specifically indicated for research investigating ACE2 agonism as a therapeutic strategy for heart failure and hypertension. Its EC50 of 1.5 μM for ACE2 activation provides a validated, quantitative starting point for dose-response studies in cellular and animal models of cardiovascular disease [1]. Unlike the cardiotoxic diester alkaloids, BAC's favorable safety profile (LD50 ≈ 1,500 mg/kg oral in mice) permits in vivo administration at pharmacologically relevant doses without the confounding effects of acute toxicity or arrhythmogenesis, enabling longitudinal studies of cardiac function and remodeling [2].

Mitochondrial Bioenergetics: Studies of Metabolic Promotion and Cardioprotection

BAC is uniquely suited for studies examining the promotion of mitochondrial energy metabolism, a property diametrically opposed to that of the diester alkaloids. With an EC50 of 14.36 μg/mL for promoting respiration in isolated mitochondria, BAC provides a quantitative benchmark for investigating structure-activity relationships at the C-8 position of diterpenoid alkaloids [3]. Researchers studying mitochondrial dysfunction, energy metabolism disorders, or cardioprotective mechanisms should procure BAC as a positive control for metabolic promotion, as aconitine and its analogs would exert the opposite (inhibitory) effect and confound interpretation.

Analytical Chemistry: Reference Standard for Processed Aconitum Quality Control

In the analytical chemistry and quality control of processed Aconitum herbal products, BAC serves as an essential reference standard. The processing (detoxification) of raw Aconitum roots is specifically intended to convert highly toxic diester alkaloids into the substantially less toxic monoester alkaloids, of which BAC is a principal representative [2]. Quantification of BAC by HPLC or LC-MS/MS is therefore a critical quality marker indicating successful detoxification. Procurement of high-purity BAC (≥98%) is mandatory for the accurate calibration of analytical methods used in pharmacopoeial compliance testing and research into traditional medicine safety .

Inflammation Research: MAPK/NF-κB Pathway Studies in Synovial and Vascular Cells

BAC is a validated tool compound for investigating anti-inflammatory mechanisms mediated through the MAPK, Akt, and NF-κB signaling pathways. In IL-1β-stimulated human synovial cells, BAC inhibits the production of pro-inflammatory cytokines IL-6 and IL-8 via these pathways [4]. Furthermore, its ACE2 agonism has been linked to attenuation of vascular inflammation [1]. These dual anti-inflammatory mechanisms—direct pathway inhibition and RAS modulation—make BAC a distinct entity for studies in arthritis, vascular inflammation, and related inflammatory conditions, where it can serve as a chemically defined probe to dissect pathway-specific contributions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzoylaconitine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.